molecular formula C12H14FN3O3 B1328646 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide CAS No. 912894-29-2

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide

Cat. No. B1328646
M. Wt: 267.26 g/mol
InChI Key: FGOQYAIMZGNCRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various piperidine derivatives has been explored in the literature. For instance, novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized by condensation reactions involving different acid chlorides and 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole . Similarly, benzyloxy anilides of nipec

Scientific Research Applications

1. Synthesis in Radiotracer Development

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide derivatives have been used in the synthesis of radiotracers for positron emission tomography (PET) imaging. For instance, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a derivative of this compound, was synthesized for studying CB1 cannabinoid receptors in the brain using PET imaging (Katoch-Rouse & Horti, 2003).

2. Molecular Dynamics and Quantum Chemical Studies

Piperidine derivatives, closely related to 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate the binding energies and inhibition efficiencies of these compounds (Kaya et al., 2016).

3. Anticancer Research

Derivatives of this compound have shown potential in anticancer research. For example, compounds with the piperidine framework, including those with nitro and fluoro substitutions, demonstrated antiproliferative activity against human leukemia cells, indicating their potential as anticancer agents (Vinaya et al., 2011).

4. Antibacterial Agent Synthesis

In the field of antibacterial research, derivatives of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide have been synthesized and studied for their antibacterial activity. These compounds, with variations in substituents, have shown potential as new antibacterial agents (Matsumoto et al., 1984).

5. Crystallography and Thermal Studies

Crystallographic and thermal studies of compounds similar to 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide have been conducted to understand their structural and thermal properties. These studies are crucial for the development of pharmaceuticals and materials (Awasthi et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for “1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide” can be found on the AChemBlock website . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3/c13-10-7-9(16(18)19)1-2-11(10)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOQYAIMZGNCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide

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